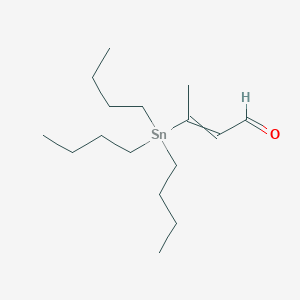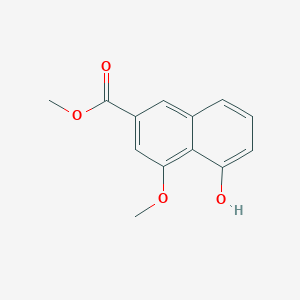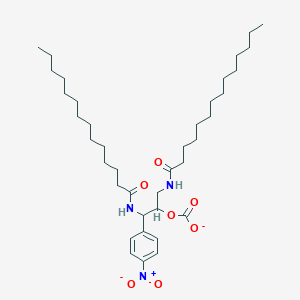
1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate is a complex organic compound that features a nitrophenyl group and two tetradecanoylamino groups attached to a propan-2-yl carbonate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 1-(4-nitrophenyl)-1,3-propanediol. This intermediate can be synthesized through a series of reactions, including nitration and reduction processes.
The final step involves the reaction of the intermediate with tetradecanoyl chloride in the presence of a base, such as pyridine, to form the tetradecanoylamino groups. The carbonate group is then introduced using a carbonate reagent, such as diethyl carbonate, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The tetradecanoylamino groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly. The carbonate group can undergo hydrolysis, releasing active intermediates that further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Nitrophenyl)-1,3-propanediol: Shares the nitrophenyl group but lacks the tetradecanoylamino and carbonate groups.
1-(4-Nitrophenyl)-2-propyl carbonate: Contains the nitrophenyl and carbonate groups but lacks the tetradecanoylamino groups.
1,3-Bis(tetradecanoylamino)propan-2-yl carbonate: Contains the tetradecanoylamino and carbonate groups but lacks the nitrophenyl group.
Uniqueness
1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenyl and tetradecanoylamino groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
642475-14-7 |
|---|---|
Molekularformel |
C38H64N3O7- |
Molekulargewicht |
674.9 g/mol |
IUPAC-Name |
[1-(4-nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl] carbonate |
InChI |
InChI=1S/C38H65N3O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(42)39-31-34(48-38(44)45)37(32-27-29-33(30-28-32)41(46)47)40-36(43)26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30,34,37H,3-26,31H2,1-2H3,(H,39,42)(H,40,43)(H,44,45)/p-1 |
InChI-Schlüssel |
ZZHMZQSDBZSWES-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCC(C(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCCCCCCCCCCCC)OC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B12579650.png)
![1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane](/img/structure/B12579662.png)

![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)
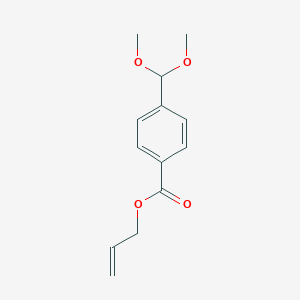
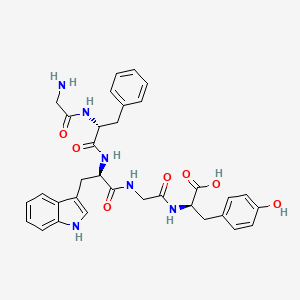
![(2,6-dimethylphenyl)-[4-methyl-4-[4-(N-phenylanilino)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B12579687.png)

![2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]-](/img/structure/B12579697.png)
![Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1)](/img/structure/B12579704.png)

